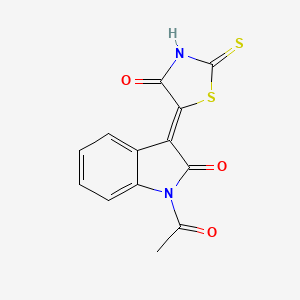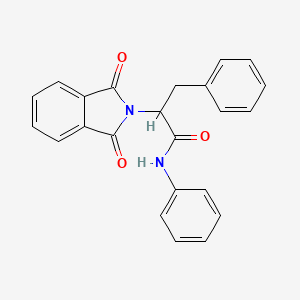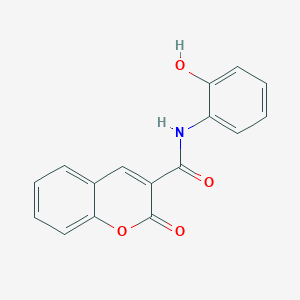![molecular formula C20H27N7O4 B11707304 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707304.png)
2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2E)-2-(3,4-ジメトキシベンジリデン)ヒドラジニル]-4,6-ジ(モルホリン-4-イル)-1,3,5-トリアジンは、トリアジンコアにモルホリンとヒドラゾン基が置換された複雑な有機化合物です。
準備方法
合成経路と反応条件
2-[(2E)-2-(3,4-ジメトキシベンジリデン)ヒドラジニル]-4,6-ジ(モルホリン-4-イル)-1,3,5-トリアジンの合成は、通常、3,4-ジメトキシベンズアルデヒドとヒドラジン誘導体を縮合させた後、シアヌルクロリドとモルホリンを制御された条件下で環化させることにより行われます。反応は通常、エタノールまたはアセトニトリルなどの溶媒中で行われ、温度は50〜70°Cに維持して最適な収率を得ます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用されますが、規模が大きく、反応条件を一定に保ち、効率を向上させるために連続フロー反応器が使用されます。工業環境では、試薬の添加と温度制御の自動化システムを使用して、高純度と高収率を確保することが一般的です。
化学反応解析
反応の種類
2-[(2E)-2-(3,4-ジメトキシベンジリデン)ヒドラジニル]-4,6-ジ(モルホリン-4-イル)-1,3,5-トリアジンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化でき、対応する酸化物が生成されます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、ヒドラジン誘導体が生成されます。
置換: 求核置換反応は、トリアジンコアで起こり、モルホリン基は適切な条件下で他の求核剤に置き換えることができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのアミンまたはチオールなどの求核剤。
生成される主な生成物
酸化: ヒドラゾン基とモルホリン基の対応する酸化物。
還元: ヒドラジン誘導体。
置換: 使用した求核剤に応じて、さまざまな置換トリアジン誘導体。
科学研究への応用
2-[(2E)-2-(3,4-ジメトキシベンジリデン)ヒドラジニル]-4,6-ジ(モルホリン-4-イル)-1,3,5-トリアジンは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または生化学的アッセイにおけるリガンドとしての可能性が調査されています。
医学: 抗がん作用や抗菌作用など、潜在的な治療効果が検討されています。
産業: ユニークな化学的特性により、ポリマーやコーティングなどの高度な材料の開発に使用されています。
化学反応の分析
Types of Reactions
2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazine ring, while reduction may produce hydrazine derivatives.
科学的研究の応用
2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
作用機序
2-[(2E)-2-(3,4-ジメトキシベンジリデン)ヒドラジニル]-4,6-ジ(モルホリン-4-イル)-1,3,5-トリアジンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物はこれらの標的と安定な複合体を形成し、その活性を阻害し、さまざまな生物学的効果をもたらします。関与する経路には、酵素活性の阻害、細胞プロセスの破壊、またはシグナル伝達経路の調節が含まれる可能性があります。
類似化合物との比較
類似化合物
- 2-[(2E)-2-(3,4-ジメトキシベンジリデン)ヒドラジニル]-1,3,5-トリアジン
- 4,6-ジ(モルホリン-4-イル)-1,3,5-トリアジン
- 3,4-ジメトキシベンジリデンヒドラゾン誘導体
独自性
2-[(2E)-2-(3,4-ジメトキシベンジリデン)ヒドラジニル]-4,6-ジ(モルホリン-4-イル)-1,3,5-トリアジンは、トリアジンコアにヒドラゾン基とモルホリン基が組み合わされているため、独特の化学的および生物学的特性を示します。
特性
分子式 |
C20H27N7O4 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H27N7O4/c1-28-16-4-3-15(13-17(16)29-2)14-21-25-18-22-19(26-5-9-30-10-6-26)24-20(23-18)27-7-11-31-12-8-27/h3-4,13-14H,5-12H2,1-2H3,(H,22,23,24,25)/b21-14+ |
InChIキー |
ABNYMCRMPVKLKV-KGENOOAVSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707234.png)
![6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione](/img/structure/B11707241.png)



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707270.png)

![4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B11707281.png)
![N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B11707285.png)
![2-(benzylamino)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11707287.png)
![2,4-dibromo-6-[(E)-{[4-(4-methoxyphenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707291.png)
![Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate](/img/structure/B11707299.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707306.png)

